molecular formula C14H19BrN2O B14917574 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B14917574
M. Wt: 311.22 g/mol
InChI Key: JAFAAQBBBXSVLG-UHFFFAOYSA-N
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Description

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that features a bromobenzyl group attached to a diazepane ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Bromobenzyl)piperazin-1-yl)ethan-1-one: Similar structure but with a piperazine ring instead of a diazepane ring.

    1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

1-(4-(4-Bromobenzyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the bromobenzyl and diazepane groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H19BrN2O

Molecular Weight

311.22 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methyl]-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C14H19BrN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3

InChI Key

JAFAAQBBBXSVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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